2-(3-benzoyl-4-hydroxy-1,1-dioxido-2H-1,2-benzothiazin-2-yl)-1-(2,4-dimethylphenyl)ethanone
Description
. This compound has garnered attention due to its unique structure and potential biological activities.
Properties
IUPAC Name |
(3E)-2-[2-(2,4-dimethylphenyl)-2-oxoethyl]-3-[hydroxy(phenyl)methylidene]-1,1-dioxo-1λ6,2-benzothiazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO5S/c1-16-12-13-19(17(2)14-16)21(27)15-26-23(24(28)18-8-4-3-5-9-18)25(29)20-10-6-7-11-22(20)32(26,30)31/h3-14,28H,15H2,1-2H3/b24-23+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNPOXJZSPRPPJH-WCWDXBQESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)CN2C(=C(C3=CC=CC=C3)O)C(=O)C4=CC=CC=C4S2(=O)=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C(=O)CN2/C(=C(\C3=CC=CC=C3)/O)/C(=O)C4=CC=CC=C4S2(=O)=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the formation of the benzothiazine core[_{{{CITATION{{{2{Synthesis and α-Glucosidase Inhibition Activity of 2-[3-(Benzoyl/4 ...](https://www.mdpi.com/1420-3049/26/10/3043). One common approach is to start with a suitable benzothiazine derivative and introduce the benzoyl and hydroxy groups through a series of reactions[{{{CITATION{{{_2{Synthesis and α-Glucosidase Inhibition Activity of 2-3-(Benzoyl/4 .... The reaction conditions often require the use of strong bases or acids, and the reactions are usually carried out under anhydrous conditions to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up, requiring careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can help ensure consistency and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_2{Synthesis and α-Glucosidase Inhibition Activity of 2-3-(Benzoyl/4 ....
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides.
Major Products Formed
The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted analogs where different functional groups have been introduced.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound has shown potential as an inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which is associated with metabolic syndromes such as type 2 diabetes mellitus and obesity. This makes it a candidate for the development of new therapeutic agents.
Medicine
The compound's ability to inhibit 11β-HSD1 suggests its potential use in the treatment of metabolic disorders. Further research is needed to fully understand its pharmacokinetics and pharmacodynamics.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of 11β-HSD1. By inhibiting this enzyme, it helps regulate the levels of glucocorticoids, which play a crucial role in metabolism and stress response. The molecular targets and pathways involved include the glucocorticoid receptor and various metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
2-(3-Benzoyl-4-hydroxy-1,1-dioxido-2H-1,2-benzothiazin-2-yl)-N-(2-bromophenyl)acetamide: : Another potential antidiabetic agent.
2-(3-Benzoyl/4-bromobenzoyl)-4-hydroxy-1,1-dioxido-2H-benzo[e][1,2]thiazin-2-yl)-N-arylacetamides: : Known for their α-glucosidase inhibition activity[_{{{CITATION{{{_2{Synthesis and α-Glucosidase Inhibition Activity of 2-3-(Benzoyl/4 ....
Uniqueness
The uniqueness of 2-(3-Benzoyl-4-hydroxy-1,1-dioxido-2H-1,2-benzothiazin-2-yl)-1-(2,4-dimethylphenyl)ethanone lies in its specific structure and its ability to inhibit 11β-HSD1, which is not a common feature of many other compounds in its class.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
